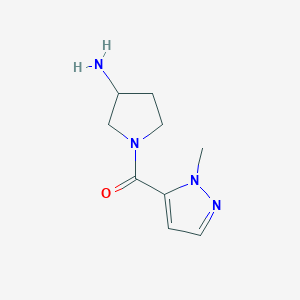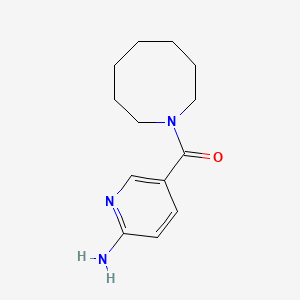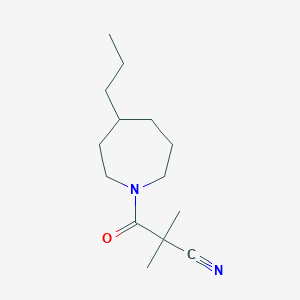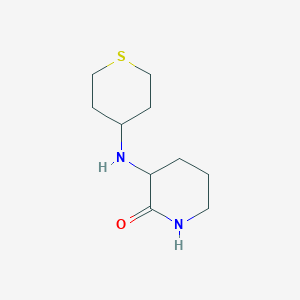![molecular formula C12H9N3O2 B7554529 N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7554529.png)
N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide, also known as CXCR7 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide acts as a selective inhibitor of N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide, binding to the receptor and preventing its activation by chemokines. This results in the suppression of downstream signaling pathways that are involved in various physiological processes such as cell migration, angiogenesis, and inflammation. The inhibition of N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide has been linked to the suppression of tumor growth and metastasis, making N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide has been shown to modulate various biochemical and physiological processes such as cell migration, angiogenesis, inflammation, immune responses, and neuronal activity. Its inhibition of N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide has been linked to the suppression of tumor growth and metastasis, modulation of immune responses, and regulation of neuronal activity.
実験室実験の利点と制限
N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide, making it a valuable tool for studying the role of N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide in various physiological processes. Additionally, its synthesis method is relatively simple and straightforward, making it easily accessible to researchers. However, there are also some limitations to its use in lab experiments. Its efficacy may vary depending on the cell type and experimental conditions, and its potential off-target effects should be carefully considered.
将来の方向性
There are several future directions for the research and development of N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, its potential applications in immunotherapy and neuropharmacology should be further explored. Furthermore, the development of novel N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide inhibitors with improved selectivity and efficacy is an area of active research. Overall, the potential applications of N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide in various fields make it a promising candidate for future research and development.
合成法
The synthesis of N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide involves the reaction of 4-(cyanomethyl)benzonitrile with 3-amino-5-methylisoxazole in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide has been extensively studied for its potential applications in various fields such as cancer research, immunology, and neuroscience. It has been shown to inhibit N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide, a chemokine receptor that is involved in various physiological processes such as cell migration, angiogenesis, and inflammation. Inhibition of N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide has been linked to the suppression of tumor growth and metastasis, making N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide a promising candidate for cancer therapy. Additionally, it has been shown to modulate immune responses and neuronal activity, suggesting its potential applications in immunotherapy and neuropharmacology.
特性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-7-5-9-1-3-10(4-2-9)14-12(16)11-6-8-17-15-11/h1-4,6,8H,5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFALFBUBCXROGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine](/img/structure/B7554466.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7554473.png)

![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B7554505.png)
![[1-(4-Fluorophenyl)sulfonylpyrrolidin-3-yl]methanamine](/img/structure/B7554522.png)
![2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7554524.png)



![1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554550.png)
![1-[(5-Bromothiophen-3-yl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554556.png)
![1-[2-(4-Nitrophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554559.png)